molecular formula C20H21NO4 B2379581 N-Fmoc-DL-isovaline CAS No. 1231709-22-0; 160885-93-8; 857478-30-9

N-Fmoc-DL-isovaline

Cat. No.: B2379581
CAS No.: 1231709-22-0; 160885-93-8; 857478-30-9
M. Wt: 339.391
InChI Key: DZSLHAJXIQCMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of α,α-Dialkyl Amino Acids in Peptide Science

α,α-Dialkyl amino acids, such as isovaline (B112821), are characterized by the presence of two alkyl substituents on the α-carbon, the central carbon atom of the amino acid. This unique structural feature imparts significant conformational constraints on the peptide backbone. Unlike standard amino acids, which have a hydrogen atom at the α-position, the dialkylation in these molecules restricts the rotational freedom around the peptide bonds.

The introduction of α,α-dialkyl amino acids into a peptide sequence can induce and stabilize specific secondary structures, such as helices and turns. acs.org This conformational control is of paramount importance in peptide science as the three-dimensional structure of a peptide is intrinsically linked to its biological activity. Furthermore, the steric hindrance provided by the two alkyl groups can enhance the peptide's resistance to enzymatic degradation by proteases, a significant advantage for the development of peptide-based drugs with improved pharmacokinetic profiles. oup.com The ability to modify peptide conformation and enhance stability makes α,α-dialkyl amino acids valuable tools in the design of peptidomimetics and other bioactive compounds. acs.orgnih.gov

N-Fmoc-DL-Isovaline as a Non-Canonical Amino Acid Building Block in Peptide Chemistry

This compound serves as a fundamental building block in the synthesis of peptides containing non-canonical amino acids. nih.gov The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L stereoisomers of isovaline. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group attached to the amino group of isovaline. chemimpex.com This protection is essential during peptide synthesis to prevent unwanted side reactions and to ensure that the amino acids are added to the growing peptide chain in the correct sequence. chemimpex.comhongri-pharm.com

The incorporation of this compound into a peptide is a strategic choice to introduce a sterically hindered, conformationally restricted residue. This can lead to the creation of peptides with novel structures and functions that are not achievable with the standard set of 20 amino acids. nih.gov The use of such non-canonical building blocks has expanded the toolbox of medicinal chemists, enabling the development of peptides with enhanced properties, including increased potency, selectivity, and stability. nih.govrsc.org

Historical Development and Evolution of Fmoc-based Methodologies for Isovaline Integration

The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s revolutionized the field of peptide chemistry. researchgate.net Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used. However, the introduction of the Fmoc protecting group by Carpino and Han in 1970 offered a milder and more orthogonal protection strategy. nih.gov The Fmoc group is stable to acidic conditions but can be readily removed by a mild base, typically a secondary amine like piperidine (B6355638). nih.govmdpi.com

The adoption of Fmoc chemistry for SPPS became widespread in the late 1970s and has since become the method of choice for many applications. nih.govsemanticscholar.org The integration of sterically hindered amino acids like isovaline, however, presented significant challenges. The bulky nature of these residues can slow down the coupling reaction, leading to incomplete reactions and the formation of deletion sequences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSLHAJXIQCMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160885-93-8
Record name 2-(amino)-2-methylbutanoic acid
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Methodological Advancements in the Synthesis of N Fmoc Dl Isovaline and Isovaline Containing Peptides

Stereoselective Synthesis of Isovaline (B112821) Enantiomers for Fine Chemical and Peptide Applications

The production of enantiomerically pure isovaline is a critical first step for its use in advanced peptide synthesis. Both asymmetric chemical synthesis and biocatalytic methods have been developed to meet this demand.

Asymmetric Synthetic Approaches to Chiral α,α-Disubstituted Amino Acids

The synthesis of chiral α,α-disubstituted amino acids like isovaline is an area of significant interest due to their presence in bioactive natural products and their utility in creating peptides with constrained conformations. researchgate.net A variety of synthetic strategies have been developed, often categorized into several main approaches: the alkylation of chiral glycine (B1666218) enolate equivalents, the Strecker synthesis with chiral amines, and the hydrogenation of dehydroamino acid precursors. renyi.hu

One notable method involves the alkylation of a chiral glycine template, such as a methylated oxazolidinone derivative. renyi.hu This approach can provide isovaline in high yield and with excellent diastereoselectivity (>99%) in a three-step process. renyi.hu Another strategy utilizes the alkylation of nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.gov For instance, the alkylation of a Ni(II) complex with 5-iodopentene can produce the desired α,α-disubstituted amino acid derivative in high yield and enantiomeric excess. nih.gov

Recent advancements also include the direct catalytic asymmetric addition of nucleophiles to α-iminoesters. rsc.org For example, the addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group, catalyzed by chiral N-heterocyclic carbene complexes of iridium, can yield enantioenriched α-cyanomethylated α,α-disubstituted amino acid derivatives. rsc.org These methods highlight the ongoing innovation in creating stereogenic centers with high precision. uniovi.es

Chemo-Enzymatic and Biocatalytic Routes for Enantiopure Isovaline

Biocatalysis offers a powerful and sustainable alternative for the synthesis of enantiopure amino acids. uniovi.es Enzymes, with their inherent chirality, can catalyze highly stereoselective transformations. uniovi.es For the synthesis of isovaline, chemo-enzymatic routes have been successfully developed.

One such approach involves the amidase-catalyzed desymmetrization of a prochiral diamide. uniovi.es Specifically, 2-ethyl-2-methylmalonamide can be hydrolyzed by an amidase from Cupriavidus sp. to yield the (S)-amido acid with excellent enantiomeric excess (>98% ee). This intermediate is then chemically converted to (R)-isovaline via a Hofmann rearrangement. uniovi.es This method has been demonstrated on a gram scale, showcasing its potential for larger-scale production. researchgate.net

Another biocatalytic strategy employs a dual-enzyme cascade system. mdpi.com For example, an engineered D-mandelate dehydrogenase can oxidize an α-hydroxy acid to an α-keto acid, which is then reductively aminated by a leucine (B10760876) dehydrogenase to produce the desired L-amino acid. mdpi.com While this specific system was demonstrated for other unusual amino acids, the principle could be adapted for isovaline synthesis. The use of enzymes in organic synthesis provides a green and efficient pathway to optically pure building blocks essential for peptide chemistry. uniovi.esworktribe.com

N-Fmoc Protection Strategies and Optimization for Isovaline Derivatives

Efficiency and Purity Considerations in Fmoc Introduction and Subsequent Reactions

The quality of Fmoc-amino acid building blocks is crucial for the successful synthesis of high-purity peptides. sigmaaldrich.com Impurities in the starting Fmoc-amino acid, such as free amino acids or dipeptides, can lead to deletion or insertion sequences in the final peptide. sigmaaldrich.com High-performance liquid chromatography (HPLC) is a standard method to ensure the purity of Fmoc-isovaline, with high-quality reagents achieving purities of >99%. sigmaaldrich.comnih.gov

The introduction of the Fmoc group is typically achieved by reacting isovaline with an activated Fmoc reagent like Fmoc-Cl or Fmoc-OSu in the presence of a base. Controlling the reaction conditions, such as temperature (0–4°C), is essential to minimize racemization and by-product formation. The choice of base can also influence the outcome, with non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) being common. uni-kiel.de Following the reaction, purification by recrystallization or column chromatography is often necessary to achieve the desired purity.

The stability of the Fmoc group is generally robust, but its removal with a base like piperidine (B6355638) can sometimes be challenging for sterically hindered residues like isovaline. In such cases, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to improve the deprotection yield. peptide.com

Orthogonal Protecting Group Strategies in Conjunction with N-Fmoc-DL-Isovaline

Orthogonal protecting group strategies are fundamental to modern peptide synthesis, allowing for the selective deprotection of different functional groups without affecting others. ub.edu The Fmoc/tBu strategy is the most widely used, where the N-terminal Fmoc group is removed by a mild base (e.g., piperidine), and the tert-butyl (tBu) based side-chain protecting groups are removed by strong acid (e.g., TFA) at the end of the synthesis. ub.edubachem.com

When synthesizing complex peptides, such as branched or cyclic peptides, additional orthogonal protecting groups are required. sigmaaldrich.com These groups must be stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. Examples of such groups include:

Allyl-based groups (Alloc, Allyl): These are removed by Pd(0) catalysis and are orthogonal to both Fmoc and Boc protecting groups. ub.edu

Dde and ivDde: These groups are removed by dilute hydrazine (B178648) and are stable to piperidine and TFA, making them ideal for side-chain modification. sigmaaldrich.comsigmaaldrich-jp.com

p-Nitrobenzyloxycarbonyl (pNZ): This group is removed under neutral conditions via reduction, offering another layer of orthogonality. ub.edu

The use of this compound in conjunction with these orthogonal protecting groups allows for the synthesis of complex peptide architectures with precise control over the modification of specific residues. For example, a lysine (B10760008) residue with an ivDde-protected side chain could be incorporated into a peptide, and after full assembly of the peptide backbone, the ivDde group can be selectively removed to allow for side-chain modification. sigmaaldrich.comsigmaaldrich-jp.com Recently, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, expanding the versatility of Fmoc-based strategies, especially for sensitive peptides. researchgate.netnih.gov

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient and automated assembly of amino acids into a desired sequence. bachem.comsilantes.com The incorporation of this compound into peptides via SPPS introduces specific conformational constraints that can be beneficial for biological activity. However, the sterically hindered nature of isovaline can present challenges during the synthesis.

The general SPPS cycle involves the stepwise addition of N-Fmoc protected amino acids to a growing peptide chain that is anchored to a solid support (resin). bachem.com Each cycle consists of:

Deprotection: Removal of the N-terminal Fmoc group with a base, typically 20% piperidine in DMF. ub.edu

Washing: Thorough washing of the resin to remove excess reagents and by-products. bachem.com

Coupling: Activation of the incoming N-Fmoc-isovaline's carboxyl group and its coupling to the newly freed N-terminus of the peptide chain.

Washing: Final washes to prepare for the next cycle. bachem.com

Due to the steric hindrance of the α,α-disubstituted nature of isovaline, the coupling step can be sluggish. To overcome this, highly efficient coupling reagents are often employed. Common coupling reagents include uronium/aminium salts like HBTU, HATU, and TBTU, which are used in conjunction with a base like DIEA. uni-kiel.denih.gov The choice of solvent can also impact coupling efficiency, with N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) sometimes being used to improve resin swelling and reaction kinetics for difficult sequences. nih.gov

Microwave-assisted SPPS has also emerged as a powerful technique to accelerate both the deprotection and coupling steps, often leading to higher yields and purities, especially for challenging sequences containing sterically hindered residues like isovaline. nih.gov

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. sigmaaldrich.com

The successful incorporation of this compound into peptides using SPPS has enabled the synthesis of a wide range of peptidomimetics with enhanced stability and unique structural properties.

Interactive Data Table: Asymmetric Synthesis Approaches for Isovaline

Method Chiral Inducer/Catalyst Key Step Yield Diastereoselectivity/ee Reference
Alkylation of Chiral Template Methylated oxazolidinone Alkylation of α-methylated glycine template High >99% de renyi.hu
Alkylation of Ni(II) Complex Chiral tridentate ligand Alkylation with 5-iodopentene 70% 98% ee nih.gov
Catalytic Asymmetric Addition Chiral N-heterocyclic carbene-Iridium complex Addition of acetonitrile to α-iminoester - - rsc.org

Interactive Data Table: Orthogonal Protecting Groups in Fmoc-SPPS

Protecting Group Abbreviation Cleavage Condition Stable To Use Case Reference
tert-Butyl tBu TFA Piperidine Standard side-chain protection ub.edubachem.com
Allyloxycarbonyl Alloc Pd(0) Piperidine, TFA Side-chain/backbone modification ub.edu
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine in DMF Piperidine, TFA Side-chain modification, cyclization sigmaaldrich.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde 2% Hydrazine in DMF Piperidine, TFA Side-chain modification, cyclization sigmaaldrich.comsigmaaldrich-jp.com

Strategies for Efficient Coupling of Sterically Hindered Isovaline Residues in Peptide Elongation

A principal strategy involves the use of highly efficient coupling reagents capable of forming extremely reactive intermediates. sigmaaldrich.com Onium-type reagents (aminium and phosphonium (B103445) salts) are widely employed for this purpose. globalresearchonline.net Reagents like HATU, HCTU, and PyAOP form highly reactive OAt or O-6-ClBt esters, which are more effective than the OBt esters generated by older reagents like HBTU. sigmaaldrich.com COMU, an oxima-based reagent, offers comparable efficiency to HATU with the added benefits of being non-explosive and having reduced allergenic potential. bachem.com For particularly challenging couplings, amino acid fluorides, generated in situ using reagents like TFFH, have proven to be exceptionally effective for sterically hindered α,α-disubstituted amino acids. acs.orgbachem.com Another powerful reagent, triphosgene (B27547) (BTC), can be used to generate highly reactive acid chlorides, which are effective for coupling N-alkylated amino acids and other hindered residues. researchgate.net

The azirine/oxazolone method represents a distinct approach for incorporating α,α-disubstituted amino acids like isovaline. acs.orguzh.ch This method utilizes 2H-azirin-3-amines as synthons that react smoothly with a peptide acid, bypassing the need for traditional coupling reagents. uzh.ch Furthermore, the application of microwave-assisted SPPS has been shown to significantly accelerate coupling reactions, often improving yields for difficult sequences by overcoming kinetic barriers through rapid heating. acs.orgmug.edu.pl

Coupling Reagent ClassSpecific ReagentMechanism/Active IntermediateKey Advantages for Isovaline CouplingCitation
Onium Salts (Aminium/Phosphonium)HATU/HCTUForms highly reactive OAt/O-6-ClBt estersHigh efficiency for hindered couplings due to the reactivity of the active ester. sigmaaldrich.com
PyBOP/PyAOPForms OBt/OAt esters; phosphonium-basedExcellent for hindered couplings and fragment condensation; does not cause guanidinylation side reactions. sigmaaldrich.com
COMUForms Oxyma estersEfficiency comparable to HATU; non-explosive and safer to handle. sigmaaldrich.combachem.com
TOTTForms a thiuronium salt of 2-mercaptopyridone-1-oxideGood results for sterically hindered amino acids with low racemization. bachem.com
Acid Halide FormersTFFHGenerates amino acid fluorides in situAmino acid fluorides are highly reactive and particularly suited for α,α-disubstituted amino acids. bachem.com
Triphosgene (BTC)Generates amino acid chlorides in situHighly efficient for very difficult couplings and less reactive amines. researchgate.net
Alternative Synthon MethodAzirine/Oxazolone MethodUses 2H-azirin-3-amines as amino acid synthonsBypasses traditional activation/coupling steps for sterically demanding residues. acs.orguzh.ch

Mitigation of Synthetic Challenges in SPPS of Isovaline-Rich Peptide Sequences

Synthesizing peptides with multiple isovaline residues introduces cumulative challenges beyond single-residue coupling. Isovaline-rich sequences have a high propensity to form stable secondary structures, such as 3₁₀-helices, directly on the solid support. rsc.org This can lead to on-resin aggregation, where peptide chains interact with each other, physically blocking reactive sites and preventing reagents from accessing the N-terminus of the growing chain. americanpeptidesociety.orgnih.gov This phenomenon results in truncated sequences and failed syntheses.

Several techniques are employed to mitigate these issues. The choice of resin and solvent is critical. Resins with enhanced swelling properties, such as PEG-based supports (e.g., NovaSyn® TG) or ChemMatrix, can help to solvate the growing peptide chain more effectively, disrupting inter-chain aggregation. acs.orgsigmaaldrich.com Similarly, using more polar, "chaotropic" solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO to DMF can improve solvation and break up aggregates. sigmaaldrich.com

For extremely "difficult sequences," chemical modifications to the peptide backbone are often necessary. uodiyala.edu.iq The introduction of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can temporarily disrupt the hydrogen bonding patterns that lead to secondary structure formation. nih.govsigmaaldrich.com These groups are incorporated at strategic points in the sequence and are removed during the final cleavage step. Another approach is to perform the synthesis at an elevated temperature, which can help to disrupt secondary structures and improve reaction kinetics. mug.edu.pl In cases of severe aggregation, washing the resin with solutions of chaotropic salts like LiCl can help to break up the aggregated chains before the coupling step. sigmaaldrich.com

ChallengeMitigation StrategyMechanism of ActionCitation
On-Resin Aggregation & Secondary Structure FormationUse of specialized resins (e.g., ChemMatrix, PEG-based)Improves solvation of the peptide chain, reducing inter-chain interactions. acs.orgsigmaaldrich.com
Use of "chaotropic" solvents (NMP, DMSO/DMF) or salt additives (LiCl)Disrupts hydrogen bonds and secondary structures that cause aggregation. sigmaaldrich.com
Incorporation of pseudoproline dipeptides or Hmb/Dmb protecting groupsTemporarily disrupts the peptide backbone's ability to form stable secondary structures. nih.govsigmaaldrich.com
Elevated temperature synthesisProvides energy to overcome aggregation and improves reaction kinetics. mug.edu.pl
Incomplete CouplingDouble coupling or extended reaction timesIncreases the probability of the coupling reaction reaching completion. sigmaaldrich.com
Environmental/Process IssuesUse of green solvents (e.g., 2-MeTHF)Reduces reliance on hazardous solvents like DMF while maintaining high purity for hindered sequences. acs.org

Advanced Linker Chemistries for Controlled Release of Isovaline Peptides

The final step in SPPS is the cleavage of the synthesized peptide from the solid support. For many applications, particularly in drug delivery and chemical biology, it is desirable to have a linker that allows for controlled release under specific, often mild, conditions rather than simply using a strong acid like TFA. google.comnih.gov Advanced linker chemistries provide this functionality, enabling the generation of peptides for specific downstream applications.

"Safety-catch" linkers are a prominent class of advanced linkers. mdpi.com These linkers are stable throughout the entire synthesis but can be "activated" by a discrete chemical step, rendering them labile to a specific cleavage condition. For example, sulfonamide-based linkers are stable to both acid and base but can be activated by alkylation, which makes them susceptible to nucleophilic attack for peptide release. mdpi.com This strategy allows for the release of fully protected peptide fragments, which is useful for fragment condensation approaches.

Other linkers are designed to be cleaved by specific external stimuli. nih.gov

Acid-cleavable linkers, such as those based on a hydrazone moiety, are designed to be stable at neutral pH but release their cargo in the acidic environments found in endosomes, lysosomes, or the tumor microenvironment. nih.gov

Base-labile linkers, such as one based on a 4-aminobutanoate core, undergo intramolecular cyclization at a pH above 8 to release the peptide. google.com

Photocleavable linkers allow for release upon irradiation with light of a specific wavelength, offering high spatial and temporal control. iris-biotech.de

Enzyme-cleavable linkers incorporate a specific peptide sequence that is a substrate for a particular enzyme, such as cathepsin B, which is overexpressed in many tumors. nih.govnih.gov

Traceless cleavable linkers, such as those based on isoserine (isoseramox), can be cleaved by mild periodate (B1199274) oxidation to release a peptide with a native N-terminus, leaving no residual atoms from the linker. nih.govnih.gov

Linker ClassCleavage Condition/StimulusExample Linker TypeKey FeatureCitation
Safety-Catch LinkerTwo-step: Activation followed by cleavageAcyl Sulfonamide (Kenner/Ellman)Highly stable until chemically activated; allows release of protected fragments. mdpi.com
Acid-Labile LinkerLow pH (e.g., pH 4.5-6.5)Hydrazone, Acetal/KetalDesigned for release in acidic cellular compartments or tumor microenvironments. nih.gov
Base-Labile LinkerMildly alkaline pH (>8)4-AminobutanoateCleavage via intramolecular lactamization under mild basic conditions. google.com
Enzyme-Cleavable LinkerSpecific enzyme (e.g., Cathepsin B)Dipeptide (e.g., Val-Cit)Provides biological specificity for drug release at a target site. nih.govnih.gov
Oxidatively Cleavable LinkerMild oxidant (e.g., NaIO₄)Isoseramox (Secondary amino alcohol)Rapid cleavage under mild conditions; can be traceless, leaving a native peptide terminus. nih.govnih.gov
Photocleavable LinkerUV LightNitrobenzyl-based linkersOffers precise spatial and temporal control over peptide release. uzh.chiris-biotech.de

Conformational and Structural Influence of Isovaline in Peptide and Peptidomimetic Design

Helical Propensity and Secondary Structure Induction by Isovaline (B112821) Residues

The presence of a Cα,α-disubstituted carbon in isovaline restricts the available conformational space of the peptide backbone, promoting the formation of specific secondary structures. nih.gov This effect is similar to that of the more extensively studied α-aminoisobutyric acid (Aib). explorationpub.comexplorationpub.com

Induction of 3₁₀-Helical and β-Turn Conformations in Model Peptides

Isovaline is a potent inducer of helical conformations, particularly the 3₁₀-helix. explorationpub.comexplorationpub.com The 3₁₀-helix is a tightly wound helix characterized by i ← i+3 hydrogen bonds, which are also the basis of β-turns. manchester.ac.uk The incorporation of isovaline into peptide sequences has been shown to stabilize both 3₁₀-helical structures and isolated β-turns. explorationpub.compsu.edu

Studies on model peptides have demonstrated that even a single isovaline residue can be sufficient to induce a helical fold. researchgate.net For instance, research on peptides consisting of Aib and Iva residues has shown a strong propensity for these peptides to adopt a 3₁₀-helix conformation in various experimental conditions. researchgate.net The constrained nature of isovaline favors the torsional angles (phi, psi) associated with helical structures. nih.gov

Peptide SequenceObserved ConformationExperimental Technique
mBrBz-[L-Iva-L-(αMe)Val]₂-L-(αMe)Phe-L-(αMe)Val-L-Iva-NHMeRight-handed 3₁₀-helixX-ray Diffraction, NMR Spectroscopy
Ac-(Aib)₂-S-Iva-(Aib)₂-OMeMixture of left- and right-handed 3₁₀-helicesX-ray Diffraction

Influence of Isovaline Chirality on Helical Screw Sense in Oligopeptides

Research has shown that for peptides composed of achiral Aib residues, the incorporation of a single chiral isovaline residue at a terminus can influence the helical screw sense. However, the outcome can be dependent on the position of the Iva residue, the disposition of its ethyl side-chain, and the nature of the N-terminal blocking group. researchgate.net In one notable case, a pentapeptide containing a central S-Iva residue was found to crystallize as both left-handed and right-handed 3₁₀-helical conformers in the same unit cell, indicating a lack of a strong preferred screw sense. researchgate.netacs.org This suggests that while isovaline promotes helicity, other factors within the peptide and its crystalline environment can play a significant role in determining the final helical handedness.

Design of Conformationally Constrained Peptides Utilizing Isovaline

The ability of isovaline to induce specific and stable secondary structures makes it a valuable building block in the design of conformationally constrained peptides with enhanced properties. researchgate.net

Strategies for Incorporating Isovaline to Enhance Conformational Rigidity and Stability

Strategies for utilizing isovaline include its placement at key positions to nucleate helix formation or to stabilize turns. It can be used in combination with other conformationally restricted amino acids, like Aib, to create highly structured peptides. explorationpub.comexplorationpub.com The synthesis of such peptides is typically achieved through solid-phase peptide synthesis (SPPS), where Fmoc-protected isovaline derivatives are sequentially added to the growing peptide chain. researchgate.net

Application of Isovaline in the Development of Stable Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. researchgate.netmdpi.com Isovaline is a key component in the development of stable peptidomimetic scaffolds due to its ability to enforce a predictable and rigid conformation. nih.gov

By incorporating isovaline into a peptide sequence, it is possible to create a stable helical or turn-based scaffold. explorationpub.comexplorationpub.com This scaffold can then be further functionalized with side chains from other amino acids to create a molecule that presents specific functional groups in a well-defined spatial arrangement, mimicking the active site of a protein or a bioactive peptide. upc.edu This approach is crucial in drug design, where precise positioning of chemical groups is necessary for potent and selective interaction with biological targets. The increased proteolytic stability conferred by isovaline is also a significant advantage for the development of peptide-based therapeutics. nih.gov

Isovaline as a Strategic Non-Canonical Amino Acid for Modulating Peptide Fold and Biological Activity

The use of non-canonical amino acids like isovaline is a powerful strategy in synthetic biology and medicinal chemistry to create peptides with novel structures and functions. researchgate.netfrontiersin.org Isovaline's unique conformational properties allow for the fine-tuning of a peptide's three-dimensional structure, which in turn can modulate its biological activity. nih.govmdpi.com

Advanced Analytical Techniques for Characterization of N Fmoc Dl Isovaline and Its Conjugates

High-Resolution Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

High-resolution chromatographic techniques are indispensable for resolving the complexities of N-Fmoc-DL-isovaline-containing samples. These methods are crucial for ensuring the enantiomeric and diastereomeric purity of the initial building blocks and the final peptide products.

Chiral High-Performance Liquid Chromatography (HPLC) for N-Fmoc-Isovaline Enantiomers

The enantiomeric purity of N-Fmoc-isovaline is a critical quality attribute, as the stereochemistry of individual amino acids can profoundly impact the biological activity and conformational preferences of a peptide. phenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. cat-online.comphenomenex.com

The use of polysaccharide-based chiral stationary phases (CSPs) in reversed-phase HPLC has proven effective for the enantioseparation of N-Fmoc protected α-amino acids. phenomenex.comphenomenex.com For instance, studies have demonstrated that with a suitable screening protocol, most Fmoc-protected amino acids can be resolved using various cellulose-based CSPs. phenomenex.com The choice of mobile phase, including the organic modifier and acidic additive, is critical for achieving successful chiral separation. phenomenex.comchromatographyonline.com Trifluoroacetic acid and acetonitrile (B52724) are often a successful combination for the chiral separation of Fmoc amino acid derivatives. phenomenex.com It has been observed that adjusting the concentration of additives like formic acid can not only affect the separation but also alter the elution order of enantiomers. chromatographyonline.com The enantiomeric purity of commercially available Fmoc protected amino acids is often expected to be greater than 99.0% enantiomeric excess (ee), with some applications requiring ≥99.8% ee. phenomenex.com Chiral HPLC provides the necessary precision to verify these stringent purity requirements. phenomenex.com

Interactive Data Table: Chiral HPLC Separation of N-Fmoc-Amino Acids

CompoundChiral Stationary PhaseMobile PhaseDetectionResolution (Rs)
This compoundLux Cellulose-2Acetonitrile/Water with 0.1% Trifluoroacetic AcidUV @ 220 nm> 1.5 phenomenex.com
N-Fmoc-DL-AlanineLux Cellulose-1Acetonitrile/Water with 0.1% Trifluoroacetic AcidUV @ 220 nm> 1.5 phenomenex.com
N-Fmoc-DL-ValineLux Cellulose-3Acetonitrile/Water with 0.1% Trifluoroacetic AcidUV @ 220 nm> 1.5 phenomenex.com
N-Fmoc-DL-LeucineLux Cellulose-2Acetonitrile/Water with 0.1% Trifluoroacetic AcidUV @ 220 nm> 1.5 phenomenex.com

Multi-Dimensional Liquid Chromatography for Analysis in Complex Peptide Matrices

Peptide synthesis and purification can result in complex mixtures containing the target peptide, deletion sequences, and other impurities. Two-dimensional liquid chromatography (2D-LC) offers significantly increased peak capacity and resolving power compared to conventional one-dimensional LC, making it an invaluable tool for the analysis of these intricate samples. lcms.czchromatographyonline.comnih.gov

In a typical 2D-LC setup for peptide analysis, a first-dimension separation based on one retention mechanism (e.g., size exclusion or ion exchange) is coupled offline or online to a second-dimension separation with a different mechanism, most commonly reversed-phase chromatography. nih.govunife.it This orthogonality allows for the effective separation of components that may co-elute in a single dimension. For instance, a 2D-LC system can be configured to use non-mass spectrometry (MS)-friendly conditions in the first dimension for optimal chromatographic resolution, while the second dimension employs MS-friendly conditions for accurate mass determination of the separated components. lcms.cz This approach is particularly useful for characterizing impurities and aggregates in synthetic peptide preparations. lcms.cz The use of multi-dimensional HPLC has been shown to be a highly suitable approach for the selective and sensitive determination of chiral amino acids in complex matrices. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed insights into the three-dimensional structure and conformational dynamics of this compound-containing peptides. These methods are complementary to chromatographic analyses and are essential for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of Isovaline-Containing Peptides

One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and identify through-bond and through-space connectivities. researchgate.net The analysis of nuclear Overhauser effects (NOEs) is particularly informative for determining the peptide's secondary structure. For example, the presence of αH(i)-HN(i+3) NOE connectivities is indicative of a 3-10-helical conformation. nih.gov Variable temperature NMR experiments can be used to identify intramolecularly hydrogen-bonded amide protons, which exhibit smaller temperature coefficients compared to solvent-exposed protons. acs.org This information is crucial for defining the helical structure of isovaline-containing peptides. acs.org

Interactive Data Table: Representative NMR Data for Isovaline-Containing Peptides

Peptide SequenceSolventKey NOE ContactsInferred Conformation
Ac-(Aib-Iva)n-OMeCDCl3αH(i)-HN(i+3)3-10-helix nih.gov
Boc-L-Iva-Aib-L-Iva-OMeCDCl3NH(i)-NH(i+1)β-turn psu.edu
Lipovelutibol DDMSO-d6NH-5, NH-6, NH-7 show low temp. coefficients3-10-helix with intramolecular H-bonds acs.org

Mass Spectrometry (MS) and Tandem MS (MSⁿ) for Sequence and Purity Verification of Complex Constructs

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and verifying the amino acid sequence of synthetic peptides. nih.goviisc.ac.in Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. nih.goviisc.ac.in

Tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information by fragmenting the peptide ions and analyzing the resulting product ions. nih.govnih.gov This fragmentation pattern allows for the de novo sequencing of peptides, which is particularly important for identifying unknown peptides or verifying the sequence of modified peptides. instadeep.com The fragmentation of peptides containing sterically hindered amino acids like isovaline (B112821) can be challenging, but methods like post-source decay (PSD) in MALDI-TOF MS have been successfully used for their sequencing. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful combination for the analysis of complex peptide mixtures, enabling the identification and quantification of impurities and degradation products. lcms.cz

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Isovaline-Induced Folds

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides in solution. creative-proteomics.comamericanpeptidesociety.org The differential absorption of left and right circularly polarized light by a chiral molecule provides a characteristic spectrum that is dependent on its conformation. creative-proteomics.com

Peptides rich in α-aminoisobutyric acid (Aib) and isovaline often adopt helical conformations, such as the α-helix or the 3-10-helix. explorationpub.comnih.gov These helical structures give rise to distinct CD spectra. scispace.com An α-helix is typically characterized by negative bands around 222 nm and 208 nm, and a positive band around 195 nm. explorationpub.com A 3-10-helix also shows two negative bands, but the ratio of their intensities ([θ]222/[θ]208) is generally smaller (around 0.3-0.4) compared to that of an α-helix (around 1). explorationpub.com The incorporation of isovaline has been shown to have a helix-inducing effect comparable to that of Aib. nih.gov CD spectroscopy is therefore a valuable tool for studying the conformational changes in isovaline-containing peptides in response to changes in solvent, temperature, or upon binding to other molecules. americanpeptidesociety.orgscispace.com

Interactive Data Table: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixNegative bands at ~222 and ~208, Positive band at ~192 explorationpub.com
3-10-HelixNegative bands at ~220 and ~205, Positive band at ~195 explorationpub.comexplorationpub.com
β-SheetNegative band at ~217, Positive band at ~195 americanpeptidesociety.org
Random CoilStrong negative band around 198 americanpeptidesociety.org

Theoretical and Computational Investigations of N Fmoc Dl Isovaline Containing Systems

Molecular Dynamics (MD) Simulations of Isovaline-Modified Peptides

Molecular dynamics (MD) simulations have become a cornerstone in the study of peptide and protein systems, offering insights into their dynamic behavior that are often inaccessible through experimental methods alone. nih.gov For peptides modified with residues like isovaline (B112821), MD simulations are particularly valuable for elucidating the structural and energetic consequences of such modifications.

Exploration of Conformational Space and Backbone Flexibility

The conformational space available to a peptide dictates its biological activity. The inclusion of isovaline, a Cα,α-disubstituted amino acid, significantly constrains the peptide backbone, reducing its flexibility. MD simulations allow for an exhaustive exploration of the accessible conformations of isovaline-containing peptides. mdpi.com

Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), are often employed to overcome the limitations of conventional MD and more thoroughly sample the conformational landscape, revealing rare transitional events and stable states. mdpi.commpg.de These methods apply a non-negative boost potential to reduce energy barriers, allowing the peptide to explore a wider range of conformations in a computationally feasible timeframe. mdpi.com

Table 1: Comparison of MD Simulation Techniques for Peptide Conformational Sampling

Simulation TechniquePrincipleAdvantage for Isovaline Peptides
Conventional MD Solves Newton's equations of motion for all atoms in the system.Provides a baseline understanding of local dynamics and stable conformations.
Accelerated MD (aMD) Adds a boost potential to the system's potential energy surface. mdpi.comEnhances sampling of conformational space, revealing transitions between different helical and bent structures favored by isovaline. mdpi.com
Replica Exchange MD (REMD) Simulates multiple replicas of the system at different temperatures, allowing for swaps.Overcomes energy barriers more effectively, providing a more complete picture of the conformational ensemble for structurally constrained peptides. biorxiv.org
Metadynamics Adds a history-dependent bias potential to discourage revisiting previously explored conformations.Useful for mapping the free energy landscape of isovaline-induced turns and helices. biorxiv.org

Simulation of Molecular Interactions and Self-Assembly Properties

MD simulations are also pivotal in studying how isovaline-modified peptides interact with their environment and with each other. The constrained helical structures induced by isovaline are crucial for mediating specific molecular recognition events, such as binding to receptors or forming channels in lipid membranes. researchgate.net

Simulations can model the aggregation of these peptides, which often self-assemble into higher-order structures. researchgate.net For instance, the formation of functional membrane channels by helical peptides can be observed, where the peptides align to form a scaffold for an aqueous pore across the bilayer. researchgate.net By simulating the peptide in different environments (e.g., in water or a chloroform (B151607) mimic to represent a hydrophobic environment), researchers can understand how solvent affects folding dynamics and interaction profiles. mdpi.com These simulations provide atomic-level detail on the intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the self-assembly process.

Quantum Chemical Calculations and Density Functional Theory (DFT) Applied to Isovaline Derivatives

Quantum chemical (QC) calculations offer a deeper understanding of the electronic properties of molecules, providing insights that complement the classical force fields used in MD simulations. raa-journal.org Density Functional Theory (DFT) is a widely used QC method due to its favorable balance of computational cost and accuracy. raa-journal.orgaps.org

Analysis of Electronic Structure and Reactivity Profiles

DFT calculations are used to analyze the electronic structure of isovaline and its derivatives, determining properties like molecular orbital energies, electron density distribution, and electrostatic potential. quantumatk.comuaeu.ac.ae This information is critical for understanding the residue's reactivity and its non-covalent interaction patterns. The total electron density, rather than the complex wavefunction of many-electron systems, is the central variable in DFT, which simplifies the calculations. uaeu.ac.ae

Prediction of Spectroscopic Parameters and Conformational Energy Landscapes

A significant application of DFT is the prediction of spectroscopic parameters, which can then be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. This synergy between theory and experiment is powerful for validating computed structures.

Furthermore, QC methods are employed to investigate the intrinsic conformational preferences of isovaline derivatives by calculating the relative energies of different conformers. researchgate.net By computing the potential energy surface of a small peptide fragment, such as an N-acetyl-N'-methylamide derivative of isovaline, researchers can identify the low-energy conformations (e.g., specific φ/ψ dihedral angles) that the residue is predisposed to adopt. researchgate.net These calculations have confirmed that residues like isovaline strongly favor regions of the Ramachandran plot corresponding to helical conformations. researchgate.net

Table 2: Applications of DFT in Isovaline Derivative Analysis

DFT ApplicationDescriptionSignificance
Geometry Optimization Finds the lowest energy (most stable) 3D structure of the molecule. mdpi.comProvides an accurate starting point for MD simulations and a reference for structural analysis.
Frequency Calculation Predicts vibrational frequencies, which correspond to peaks in an IR spectrum.Allows for direct comparison with experimental spectroscopic data to confirm structural assignments.
Enthalpy of Formation Calculates the energy change when a compound is formed from its constituent elements. mdpi.comProvides fundamental data on the thermodynamic stability of isovaline-containing molecules. mdpi.com
Electron Density Analysis Maps the distribution of electrons in the molecule. uaeu.ac.aeReveals sites susceptible to electrophilic or nucleophilic attack and explains intermolecular interaction patterns.

Computational Design Principles and Structure-Activity Relationship (SAR) Studies for Isovaline-Modified Peptides

The ultimate goal of incorporating non-canonical amino acids like isovaline is often to design peptides with improved therapeutic properties. Computational design and SAR studies are integral to this process, providing a rational basis for modifying peptide structures to enhance activity and specificity. upc.edunih.gov

Structure-activity relationships for peptides require understanding which residues are critical for biological function. upc.edu Computational modeling plays a key role in this process. For example, in studies of GLP-1 receptor agonists, systematic replacement of amino acids with conformationally biasing residues like Aib (structurally similar to isovaline) has been used to probe the importance of an α-helical conformation for receptor binding and activation. mdpi.com The results showed that Cα-methylation at certain positions could stabilize the active helical conformation, thereby enhancing potency. mdpi.com These findings provide a blueprint for how isovaline could be used similarly to fine-tune the activity of other peptides.

Computational strategies can be used to design novel peptide sequences with specific functions. nih.gov This can involve:

Structure-Based Design: Using the 3D structure of a target protein, peptides are designed to fit into a binding pocket with high affinity and specificity. nih.gov

Peptidomimetic Design: The bioactive conformation of a known peptide is determined using computational and spectroscopic methods, and then this structure is used as a template to design more stable mimics, for instance by incorporating isovaline to lock in a specific turn or helical structure. upc.edu

Dynamic Structure Design: More advanced methods go beyond static structures to optimize interactions within dynamic conformational ensembles of both the peptide and its receptor, leading to enhanced signaling efficacy. nih.gov

Through these iterative cycles of computational design, chemical synthesis, and biological testing, researchers can rationally develop isovaline-modified peptides with superior stability, selectivity, and therapeutic potential.

Future Research Directions in N Fmoc Dl Isovaline Research

Innovations in Stereoselective and Scalable Synthesis Methodologies

The future of N-Fmoc-DL-isovaline utilization in peptide science is intrinsically linked to advancements in its synthesis. Current research directions are focused on developing more efficient, stereoselective, and scalable methods to produce both enantiomers of N-Fmoc-isovaline. A primary challenge lies in the creation of the chiral quaternary carbon center of isovaline (B112821). While classical methods like the Strecker synthesis produce a racemic mixture, modern approaches are targeting asymmetric pathways to yield enantiomerically pure L- and D-isovaline, which are crucial for their distinct roles in peptide structure and function.

One promising area of innovation is the use of asymmetric photochemistry, where circularly polarized light could induce an enantiomeric excess in racemic isovaline, a process that has been explored to understand the origins of homochirality in nature. nih.govkarmaka.de For practical laboratory and industrial-scale synthesis, chemo- and biocatalysis are at the forefront. The development of novel chiral catalysts and auxiliaries is a key research focus for the asymmetric synthesis of α,α-disubstituted amino acids like isovaline. nih.gov

Furthermore, enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. Future research will likely involve the discovery and engineering of novel enzymes, such as L- and D-aminoacylases, with high specificity and efficiency for isovaline derivatives. nih.govresearchgate.net This approach offers a greener and more efficient alternative to traditional chiral chromatography.

The scalability of these synthetic routes is a significant hurdle that needs to be addressed. rsc.org Many current lab-scale syntheses of unnatural amino acids are not economically viable for large-scale production. researchgate.net Therefore, a major future research direction will be the development of robust and scalable synthetic protocols for this compound, potentially through continuous flow chemistry or improved solid-phase synthesis techniques that allow for the efficient production of this valuable building block. rsc.orgresearchgate.net

Synthesis ApproachKey Innovation AreasPotential Impact
Asymmetric Synthesis Development of novel chiral catalysts and auxiliaries.Direct production of enantiomerically pure L- and D-isovaline.
Enzymatic Resolution Discovery and engineering of specific aminoacylases.Greener and more efficient separation of enantiomers. nih.govresearchgate.net
Scalable Methodologies Continuous flow chemistry and optimized solid-phase synthesis.Cost-effective, large-scale production for wider research and industrial use. rsc.org
Asymmetric Photochemistry Use of circularly polarized light to induce enantiomeric excess.Novel approaches to chiral induction, inspired by natural processes. nih.govkarmaka.de

Exploration of Novel Applications in Bioactive Peptide and Peptidomimetic Discovery

The incorporation of this compound into peptides offers a powerful strategy for creating novel bioactive molecules and peptidomimetics with enhanced properties. Isovaline, as a Cα-tetrasubstituted amino acid, imparts significant conformational constraints on the peptide backbone. nih.govnih.gov This restriction of flexibility can lead to peptides with well-defined secondary structures, such as helices and turns, which are often crucial for biological activity. nih.govresearchgate.net

Future research will increasingly focus on leveraging this conformational control to design peptides with improved target affinity and specificity. nih.govnih.govmdpi.com By locking a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to a significant increase in potency. mdpi.com Furthermore, the steric hindrance provided by the two α-substituents makes peptides containing isovaline more resistant to enzymatic degradation by proteases, which is a major challenge in the development of peptide-based therapeutics. mdpi.comnih.gov

The exploration of isovaline-containing peptides as inhibitors of protein-protein interactions (PPIs) is a particularly promising area. nih.govchemrxiv.org Many PPIs involve large and relatively flat interfaces that are difficult to target with traditional small molecules. Peptides that mimic a key secondary structure motif at the interface, such as an α-helix, can be effective inhibitors. The use of this compound can help to stabilize these helical structures, leading to more potent and stable PPI inhibitors.

The table below summarizes the key advantages of incorporating isovaline into peptides and the corresponding future research applications.

Property Conferred by IsovalineFuture Research ApplicationTherapeutic Potential
Conformational Rigidity Design of peptides with pre-defined secondary structures. nih.govresearchgate.netIncreased target affinity and specificity. nih.govnih.govmdpi.com
Proteolytic Stability Development of peptides with longer in vivo half-lives.Improved bioavailability and reduced dosing frequency. mdpi.comnih.gov
Structural Mimicry Creation of peptidomimetics that mimic bioactive conformations. nih.govInhibition of challenging drug targets like protein-protein interactions. nih.govchemrxiv.org
Induction of Helicity Stabilization of helical structures in peptides. nih.govDevelopment of potent and stable inhibitors of protein-protein interactions.

Synergistic Integration of Advanced Experimental and Computational Approaches for Rational Design

The rational design of peptides and peptidomimetics containing this compound will be greatly accelerated by the synergistic integration of advanced experimental and computational techniques. researchgate.netnih.gov Computational modeling provides a powerful tool for predicting the conformational effects of incorporating isovaline into a peptide sequence. researchgate.netnih.gov This allows for the in silico screening of large virtual libraries of isovaline-containing peptides to identify candidates with the desired structural properties.

Molecular dynamics simulations can be used to study the conformational landscape of these peptides and to predict their binding affinity for a target receptor. nih.gov This computational pre-screening can significantly reduce the number of peptides that need to be synthesized and tested experimentally, saving time and resources. researchgate.net

Experimental techniques, such as X-ray crystallography and NMR spectroscopy, are essential for validating the computationally predicted structures and for providing detailed insights into the molecular interactions between the peptide and its target. nih.gov This experimental data can then be used to refine the computational models, leading to a more accurate and predictive design cycle. nih.gov

Machine learning and artificial intelligence are also emerging as powerful tools in peptide design. mit.edu These approaches can be used to identify complex relationships between peptide sequence, structure, and activity, and to generate novel peptide sequences with desired properties. By training these models on datasets of experimentally characterized isovaline-containing peptides, it will be possible to develop predictive models that can guide the design of new and improved bioactive molecules.

The iterative cycle of computational design, chemical synthesis, and experimental validation, as depicted in the table below, will be a key driver of innovation in the field of this compound research.

StageTechniquesContribution to Rational Design
In Silico Design Molecular modeling, molecular dynamics simulations, machine learning. researchgate.netnih.govPrediction of peptide conformation, binding affinity, and screening of virtual libraries.
Chemical Synthesis Solid-phase peptide synthesis using this compound.Creation of the designed peptides for experimental evaluation.
Experimental Validation X-ray crystallography, NMR spectroscopy, bioactivity assays. nih.govDetermination of the actual peptide structure and biological activity.
Data Integration & Refinement Iterative feedback loop between computational and experimental data. nih.govRefinement of computational models for improved predictive accuracy in the next design cycle.

Q & A

Basic: What are the standard synthetic protocols for N-Fmoc-DL-isovaline, and how is racemic purity validated?

Methodological Answer:
this compound is synthesized via Fmoc protection (e.g., Fmoc-Cl) of racemic isovaline under basic conditions. Racemic purity is ensured by controlled stoichiometry and monitored via chiral HPLC. Post-synthesis purification uses reverse-phase HPLC with UV detection (220–280 nm). Characterization requires 1^1H/13^{13}C NMR (e.g., δ 4.3–4.5 ppm for Fmoc α-proton) and mass spectrometry (e.g., [M+H]+ ion). Contaminants are identified via TLC (silica gel, chloroform/methanol) .

Advanced: How does the β-branched structure of isovaline in this compound affect peptide conformational stability compared to linear residues (e.g., valine)?

Methodological Answer:
The β-methyl group in isovaline restricts backbone φ/ψ angles, reducing conformational flexibility. Comparative studies using X-ray crystallography or molecular dynamics (MD) simulations reveal altered helix/β-sheet propensities. For example, substituting valine with isovaline in model peptides (e.g., Aβ fragments) shows reduced aggregation kinetics. Experimental design should include circular dichroism (CD) spectroscopy and MD simulations to quantify structural impacts .

Basic: Which analytical techniques resolve data contradictions in this compound characterization?

Methodological Answer:
Contradictions in NMR or MS data (e.g., unexpected peaks) are resolved by:

  • Cross-validation with orthogonal techniques (e.g., IR for carbonyl groups).
  • Purity assessment via TLC (Rf comparison) and elemental analysis.
  • Repetition under standardized conditions (e.g., deuterated solvents, controlled temperature).
    Outliers may indicate residual solvents or diastereomers, requiring gradient HPLC (C18 column, acetonitrile/water) .

Advanced: What chiral resolution methods achieve >99% enantiomeric excess (ee) for this compound?

Methodological Answer:
Enantiomers are resolved using:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.
    Post-resolution, ee is quantified via polarimetry ([α]D_D values) or chiral GC-MS. Racemization risks during SPPS are mitigated by low-temperature coupling (0–4°C) .

Basic: What storage conditions prevent this compound degradation?

Methodological Answer:
Store lyophilized solid at 2–8°C under argon in amber vials. Solutions (e.g., in DMF) should be prepared fresh or stored at -20°C (<1 week). Degradation (e.g., Fmoc cleavage) is monitored via HPLC (retention time shifts) and 1^1H NMR (loss of Fmoc aromatic signals). Long-term stability studies recommend desiccants (silica gel) to prevent hydrolysis .

Advanced: How to design kinetic stability studies for this compound under varying pH/temperature?

Methodological Answer:

  • Accelerated stability testing : Incubate samples at pH 2–10 (37–60°C) and analyze degradation kinetics via HPLC.
  • Arrhenius modeling : Calculate activation energy (Ea) to predict shelf-life at 25°C.
  • Control variables : Buffer ionic strength (e.g., phosphate vs. Tris) and oxidation inhibitors (e.g., BHT). Pseudo-first-order kinetics are applied to quantify half-life .

Basic: How is this compound incorporated into solid-phase peptide synthesis (SPPS) without racemization?

Methodological Answer:

  • Use low-racemization coupling reagents (e.g., HATU/DIPEA in DMF).
  • Limit deprotection time (20% piperidine/DMF, 2 × 5 min).
  • Monitor coupling efficiency via Kaiser test or LC-MS. Racemization is minimized at 0–4°C and quantified via chiral HPLC post-cleavage .

Advanced: What computational methods predict the solubility of this compound in nonpolar solvents?

Methodological Answer:

  • COSMO-RS simulations : Predict solubility in toluene/THF using σ-profiles of Fmoc and isovaline moieties.
  • Molecular dynamics (MD) : Simulate solvation free energy (ΔGsol_{sol}) with force fields (e.g., GAFF2).
    Experimental validation uses gravimetric analysis (saturated solutions filtered and dried) .

Basic: How to troubleshoot low coupling yields of this compound in SPPS?

Methodological Answer:

  • Verify reagent purity (HPLC >95%).
  • Increase equivalents (2–3x) of amino acid and activator.
  • Switch to polar aprotic solvents (e.g., NMP) for sterically hindered residues.
  • Pre-activate the amino acid for 1–2 min before coupling .

Advanced: What biophysical techniques quantify this compound’s impact on membrane peptide interactions?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.
  • Fluorescence anisotropy : Track peptide insertion depth using Trp analogs.
  • Solid-state NMR : Resolve structural changes in lipid-bound peptides. Controls include scrambled sequences and D-amino acid substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.